An In-depth Technical Guide to 4-(2-Nitrophenyl)-1,3-thiazole: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(2-Nitrophenyl)-1,3-thiazole: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 4-(2-Nitrophenyl)-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document focuses on a robust and widely applicable synthetic route, predicted physicochemical and spectroscopic properties based on well-established chemical principles, and a discussion of its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and exploration of novel thiazole derivatives.
Introduction to Nitrophenyl-Substituted Thiazoles
The thiazole ring is a fundamental scaffold in a multitude of biologically active compounds, including a number of approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. The incorporation of a nitrophenyl group can significantly modulate the biological activity of the parent molecule. The nitro group, a strong electron-withdrawing moiety, can influence the molecule's polarity, metabolic stability, and receptor-binding affinity.[2] While 4-(4-nitrophenyl) and 4-(3-nitrophenyl) thiazole derivatives have been more extensively studied[3], the 2-nitro isomer presents a unique steric and electronic profile that warrants investigation.
Physicochemical Properties of 4-(2-Nitrophenyl)-1,3-thiazole
While an experimentally determined CAS number for 4-(2-Nitrophenyl)-1,3-thiazole is not readily found in major chemical databases, its core physicochemical properties can be reliably predicted.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₆N₂O₂S | |
| Molecular Weight | 220.23 g/mol | |
| Appearance | Likely a yellow or off-white crystalline solid | Based on related nitrophenylthiazole compounds. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water. | The nitrophenyl group increases polarity, but the overall aromatic character suggests solubility in organic media. |
| Melting Point | Predicted to be in the range of 100-150 °C | This is an estimation based on isomers and related structures. Actual value would need experimental determination. |
Synthesis of 4-(2-Nitrophenyl)-1,3-thiazole via Hantzsch Thiazole Synthesis
The most direct and reliable method for the synthesis of 4-(2-Nitrophenyl)-1,3-thiazole is the Hantzsch thiazole synthesis.[4][5][6] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[5]
Reaction Scheme:
Caption: Hantzsch synthesis of 4-(2-Nitrophenyl)-1,3-thiazole.
3.1. Required Reagents and Equipment
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2-Bromo-1-(2-nitrophenyl)ethan-1-one
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Thioformamide
-
Ethanol (or a similar suitable solvent)
-
A weak base (e.g., sodium bicarbonate or pyridine)
-
Round-bottom flask
-
Reflux condenser
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Magnetic stirrer with heating plate
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Standard laboratory glassware for workup and purification
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Purification system (e.g., column chromatography or recrystallization apparatus)
3.2. Step-by-Step Experimental Protocol
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Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(2-nitrophenyl)ethan-1-one (1.0 eq) in ethanol.
-
Addition of Thioamide: To the stirred solution, add thioformamide (1.1 eq). The slight excess of thioformamide ensures the complete consumption of the α-haloketone.
-
Initiation of Reaction: Gently heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate, to quench any acid formed during the reaction.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-(2-Nitrophenyl)-1,3-thiazole.
3.3. Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established mechanism:
Caption: Mechanism of the Hantzsch thiazole synthesis.
Predicted Spectroscopic Characterization
The structural confirmation of the synthesized 4-(2-Nitrophenyl)-1,3-thiazole would rely on standard spectroscopic techniques. The expected data are as follows:
4.1. ¹H NMR Spectroscopy
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Aromatic Protons (Nitrophenyl Ring): A complex multiplet pattern between δ 7.5 and 8.5 ppm, corresponding to the four protons on the 2-nitrophenyl ring. The ortho-substitution pattern will lead to a more complex splitting compared to the para or meta isomers.
-
Thiazole Protons: Two singlets are expected for the protons on the thiazole ring. The proton at the C5 position will likely appear at a higher chemical shift (around δ 8.0-8.5 ppm) compared to the proton at the C2 position (around δ 9.0-9.5 ppm), although the exact positions can vary.
4.2. ¹³C NMR Spectroscopy
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Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate in the region of δ 115-160 ppm.
-
Nitrophenyl Carbons: The carbons of the nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield.
4.3. IR Spectroscopy
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N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
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C=N and C=C Stretching (Thiazole and Phenyl Rings): Absorptions in the range of 1600-1450 cm⁻¹.
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C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.
4.4. Mass Spectrometry
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Molecular Ion Peak (M⁺): A prominent peak at m/z = 220.01, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of NO₂, the thiazole ring, and other characteristic cleavages.
For a comparative analysis of how the nitro group's position affects spectroscopic data in a similar class of compounds, refer to studies on nitrophenol isomers.[7]
Potential Applications and Biological Activity
While specific biological data for 4-(2-Nitrophenyl)-1,3-thiazole is scarce, the broader class of nitrophenylthiazole derivatives has shown a wide range of biological activities.[3][8]
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Antimicrobial and Antifungal Activity: Nitroaromatic compounds are known for their antimicrobial properties.[2] Thiazole derivatives have also demonstrated significant antimicrobial and antifungal efficacy.[8] The combination of these two pharmacophores in 4-(2-Nitrophenyl)-1,3-thiazole makes it a promising candidate for the development of new anti-infective agents.
-
Anticancer Activity: Numerous thiazole-containing compounds have been investigated as potential anticancer agents.[9][10] The introduction of a nitrophenyl group can enhance this activity by influencing interactions with biological targets.
-
Enzyme Inhibition: Thiazole derivatives have been explored as inhibitors for various enzymes. The specific substitution pattern of 4-(2-Nitrophenyl)-1,3-thiazole could lead to selective inhibition of certain enzymes, such as monoamine oxidase (MAO), which has been observed with other nitrophenylthiazole isomers.[3]
Safety and Handling
As with any novel chemical compound, 4-(2-Nitrophenyl)-1,3-thiazole should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A thorough risk assessment should be conducted before commencing any synthetic work.
Conclusion
4-(2-Nitrophenyl)-1,3-thiazole represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry. This technical guide provides a practical framework for its synthesis via the Hantzsch reaction, predicts its key spectroscopic features, and outlines its potential biological relevance. The information presented here serves as a valuable resource for researchers aiming to synthesize and investigate this and other novel thiazole derivatives.
References
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Taleb, Z. B., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1533. Available from: [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37035-37053. Available from: [Link]
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Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. Available from: [Link]
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ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Available from: [Link]
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